3-(4-Amino-2-pyridyl)-1-propanol
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Overview
Description
3-(4-Amino-2-pyridyl)-1-propanol is an organic compound with a pyridine ring substituted with an amino group and a propanol chain
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazoles, have been reported to act as corrosion inhibitors for various metals . They are particularly effective in extremely aggressive, corrosive acidic media .
Mode of Action
Benzimidazole derivatives, which share structural similarities, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that 3-(4-Amino-2-pyridyl)-1-propanol may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that benzimidazoles and their derivatives have been reported to form an adsorption layer over an iron surface, obeying the langmuir isotherm .
Result of Action
Benzimidazoles and their derivatives have been reported to decrease the rate of attack by the environment on metals , suggesting that this compound may have similar effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, benzimidazoles are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.
Biochemical Analysis
Biochemical Properties
This enzyme is primarily responsible for the acidification of stomach contents and the activation of the digestive enzyme pepsin .
Cellular Effects
Given its interaction with the proton pump, it may influence cellular processes related to acid-base balance and digestion .
Molecular Mechanism
It is hypothesized that it may interact with the proton pump, potentially influencing its function .
Metabolic Pathways
The metabolic pathways involving 3-(4-Amino-2-pyridyl)-1-propanol are not well-characterized. Given its interaction with the proton pump, it may be involved in pathways related to acid-base balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-pyridyl)-1-propanol typically involves the reaction of 4-amino-2-pyridine with a suitable propanol derivative under controlled conditions. One common method involves the reduction of 4-amino-2-pyridine with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2-pyridyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
3-(4-Amino-2-pyridyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(2-pyridyl)piperidine: Another compound with a pyridine ring and an amino group, but with a piperidine ring instead of a propanol chain.
2-(4-Amino-2-pyridyl)propan-2-ol: Similar structure but with a different substitution pattern on the propanol chain.
Uniqueness
3-(4-Amino-2-pyridyl)-1-propanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-aminopyridin-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-3-4-10-8(6-7)2-1-5-11/h3-4,6,11H,1-2,5H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXAVYXUDRFFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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